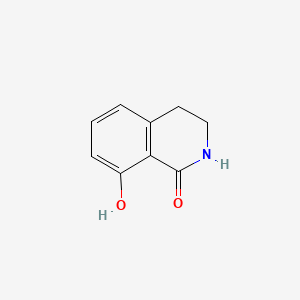

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-7-3-1-2-6-4-5-10-9(12)8(6)7/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQMSXDTPRITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40694563 | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135329-20-3 | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40694563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Synthesis, Characterization, and Biological Significance

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous natural products and serves as a cornerstone in the development of synthetically accessible drug molecules with a wide array of biological activities, including antitumor and antimicrobial properties.[1] This guide focuses on a specific, valuable derivative, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS No. 135329-20-3). We provide a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and characterization, and an exploration of its primary mechanism of action as a potential modulator of critical cellular pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their scientific endeavors.

Core Molecular Attributes

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is a bicyclic aromatic compound featuring a hydroxylated benzene ring fused to a dihydropyridinone ring.[2] This structure imparts a unique combination of polarity and rigidity, making it an intriguing candidate for molecular recognition by biological targets.

Physicochemical & Computed Properties

A summary of the key properties of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is presented below. These values are critical for experimental design, including solvent selection for synthesis and assays, as well as for computational modeling studies.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[2] |

| Molecular Weight | 163.17 g/mol | PubChem[2] |

| CAS Number | 135329-20-3 | PubChem[2] |

| Predicted Boiling Point | 477.1 ± 45.0 °C | ChemicalBook[3] |

| Predicted Density | 1.282 ± 0.06 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 8.49 ± 0.20 | ChemicalBook[3] |

| XLogP3 (Computed) | 1.4 | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 2 | PubChem[2] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Synthesis and Purification

The synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through various classical organic reactions, such as the Bischler–Napieralski or Pictet–Spengler reactions.[4] A common and effective approach involves the cyclization of a suitably substituted phenethylamine derivative.

Synthetic Workflow Overview

The following diagram illustrates a generalized, high-level workflow for the synthesis of the isoquinolinone core structure. Specific reagents and conditions must be optimized for the 8-hydroxy derivative.

Caption: Generalized workflow for isoquinolinone synthesis.

Field-Proven Synthetic Protocol

This protocol is adapted from established methodologies for the synthesis of similar isoquinolinone derivatives.[5]

Objective: To synthesize 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.

Materials:

-

2-(2-Methoxyphenyl)ethanamine (starting material precursor)

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Boron tribromide (BBr₃)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Methodology:

-

Step 1: Amide Formation.

-

Dissolve 1.0 equivalent of 2-(2-methoxyphenyl)ethanamine in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 1.1 equivalents of chloroacetyl chloride dropwise. Rationale: The slow addition at low temperature controls the exothermic reaction and prevents side-product formation.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(2-methoxyphenyl)ethyl)acetamide intermediate.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization.

-

Suspend 1.5 equivalents of AlCl₃ in anhydrous DCM under an inert atmosphere.

-

Add the crude amide intermediate from Step 1 to the suspension. Rationale: AlCl₃ is a strong Lewis acid that catalyzes the intramolecular electrophilic aromatic substitution to form the bicyclic ring system.

-

Reflux the mixture for 8-12 hours, monitoring by TLC for the formation of 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one.

-

Cool the reaction to 0°C and carefully quench by slowly adding water.

-

Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate.

-

-

Step 3: Demethylation to Yield Final Product.

-

Dissolve the crude product from Step 2 in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Slowly add 1.2 equivalents of BBr₃. Rationale: BBr₃ is a powerful reagent for the cleavage of aryl methyl ethers to the corresponding phenols (hydroxyl group).

-

Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature and stir for an additional 4 hours.

-

Quench the reaction by slowly adding MeOH at 0°C.

-

Remove the solvent under reduced pressure.

-

-

Step 4: Purification.

-

Purify the resulting crude solid by column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexane.

-

Combine fractions containing the pure product and concentrate to yield 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one as a solid.

-

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are typical for the parent 3,4-dihydroisoquinolin-1(2H)-one structure and can be used as a reference for interpreting the data for the 8-hydroxy derivative.[1][6]

| Technique | Expected Observations for the Core Scaffold | Interpretation |

| ¹H NMR | Aromatic protons (δ 7.0-8.2 ppm), -CH₂-CH₂- protons as two triplets (δ ~3.0 and ~3.6 ppm), NH proton (broad singlet, δ ~6.5-8.0 ppm). For the 8-hydroxy derivative, an additional phenolic -OH singlet and distinct splitting pattern for the three aromatic protons are expected. | Confirms the presence and connectivity of aromatic and aliphatic protons. |

| ¹³C NMR | Carbonyl carbon (C=O) at δ ~165 ppm, aromatic carbons (δ 120-140 ppm), aliphatic carbons (-CH₂-) at δ ~30 and ~40 ppm. The C8 carbon bearing the hydroxyl group will show a characteristic downfield shift. | Verifies the carbon skeleton and the presence of key functional groups. |

| IR Spectroscopy | Strong C=O stretch (~1660 cm⁻¹), N-H stretch (~3200 cm⁻¹), broad O-H stretch (~3400 cm⁻¹), C-H aromatic and aliphatic stretches (~2850-3100 cm⁻¹). | Identifies the key functional groups (amide, hydroxyl, aromatic ring). |

| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (164.06 for C₉H₉NO₂). | Confirms the molecular weight and formula of the compound. |

Biological Activity and Mechanism of Action

The isoquinolinone scaffold is a well-established pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors.[7] PARP enzymes, particularly PARP1, are crucial for repairing single-strand DNA breaks (SSBs).[7][8]

PARP Inhibition: The "Trapping" Mechanism

PARP inhibitors function by competing with the native substrate (NAD⁺) at the catalytic domain of the PARP enzyme.[9] This competitive binding not only prevents the synthesis of poly(ADP-ribose) chains, which are necessary to signal and recruit other DNA repair proteins, but more critically, it "traps" the PARP enzyme onto the DNA at the site of the break.[7][8]

This trapped PARP-DNA complex is a significant lesion that stalls replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[7] In healthy cells, these DSBs can be repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with defects in HR genes (like BRCA1 or BRCA2), these DSBs cannot be repaired efficiently, leading to genomic instability and cell death. This concept is a classic example of synthetic lethality in cancer therapy.[7][10]

Caption: PARP inhibition leads to trapped complexes and synthetic lethality.

Applications in Research and Drug Development

The 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold is a valuable starting point for:

-

Lead Optimization: Serving as a core fragment for developing more potent and selective PARP inhibitors for oncology.[7][11]

-

Neuroprotective Research: Isoquinoline derivatives have been explored for their antioxidant properties and potential in combating oxidative stress-related diseases.[11]

-

Tool Compound: Use as a research tool to probe the function of PARP in various cellular processes beyond DNA repair, such as inflammation and transcription.

Safety and Handling

Based on GHS classifications for the parent compound, 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one should be handled with care.[2] It may cause skin irritation.[2][12] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

References

-

Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3) - Cheméo. Available from: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. Available from: [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. Available from: [Link]

-

8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]

-

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one - PMC - NIH. Available from: [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. Available from: [Link]

-

1(2H)-Isoquinolinone - PubChem. Available from: [Link]

-

3,4-dihydroisoquinolin-1(2H)-one - PubChem. Available from: [Link]

-

The mechanism of PARP inhibitor action is identified - Drug Target Review. Available from: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing). Available from: [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones - ResearchGate. Available from: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available from: [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link]

-

Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC - NIH. Available from: [Link]

-

PARP inhibitors: study uncovers novel mechanism of action - Oncology Central. Available from: [Link]

-

Mechanism of Action of PARP Inhibitors - ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - ResearchGate. Available from: [Link]

-

SYNTHESIS OF ISOQUINOLINE DERIVATIVES - The Journal of Organic Chemistry. Available from: [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. Available from: [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available from: [Link]

-

What are PARP inhibitors? - MD Anderson Cancer Center. Available from: [Link]

-

Mechanism of Action of PARP Inhibitors - Annual Reviews. Available from: [Link]

-

Synthesis of isoquinoline derivatives - ResearchGate. Available from: [Link]

-

The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - MDPI. Available from: [Link]

- Process for the manufacture of 8-hydroxy quinoline - Google Patents.

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | C9H9NO2 | CID 53399164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-HYDROXY-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE CAS#: 135329-20-3 [chemicalbook.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. chemimpex.com [chemimpex.com]

- 12. 1(2H)-Isoquinolinone | C9H7NO | CID 10284 - PubChem [pubchem.ncbi.nlm.nih.gov]

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one molecular weight

Executive Summary

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 135329-20-3) is a bicyclic lactam scaffold of significant interest in medicinal chemistry, particularly as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibition. With a molecular weight of 163.17 g/mol , it serves as a "fragment-like" chemical lead, adhering to the Rule of Three for fragment-based drug discovery (FBDD). Its structural core mimics the nicotinamide moiety of NAD+, allowing it to anchor into the catalytic domain of PARP enzymes via critical hydrogen bonding interactions.

This technical guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol, and the analytical logic required to verify its molecular identity.

Part 1: Physicochemical Profile & Molecular Weight Analysis

The precise molecular weight is the fundamental metric for stoichiometric calculations and mass spectrometry validation. For 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one, the mass profile is defined by the formula

Table 1: Core Physicochemical Data

| Property | Value | Technical Context |

| Molecular Weight (Average) | 163.17 g/mol | Used for molarity calculations and bulk dosing. |

| Monoisotopic Mass | 163.0633 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| Molecular Formula | Degree of Unsaturation = 6 (Benzene ring + Lactam ring). | |

| CAS Registry Number | 135329-20-3 | Unique identifier for the 8-hydroxy isomer.[1] |

| Melting Point | 147–149 °C | Solid state (hemihydrate form often observed).[1] |

| pKa (Predicted) | ~8.5 (Phenolic OH) | Ionization state at physiological pH (7.4) is neutral/mixed. |

| LogP (Predicted) | 1.2 – 1.4 | Lipophilicity suitable for CNS penetration and membrane permeability. |

Isotopic Distribution Logic

In mass spectrometry, the molecular ion

-

M (100%): 163.06

-

M+1 (~10%): 164.07 (Due to

natural abundance). -

Note: The absence of Chlorine/Bromine results in a clean M+1 pattern without complex isotopic clusters.

Part 2: Synthetic Methodology

The synthesis of the 8-hydroxy isomer is non-trivial compared to the unsubstituted parent due to the regiochemical requirements. The most robust route involves the Schmidt Reaction or Beckmann Rearrangement starting from 7-substituted-1-indanones. Direct hydroxylation of isoquinolinone is difficult; therefore, the hydroxyl group is introduced early as a methoxy ether and deprotected.

Protocol: Synthesis via Schmidt Rearrangement

Reaction Scheme Overview:

-

Precursor: 7-Methoxy-1-indanone.

-

Rearrangement: Treatment with Hydrazoic acid (

) or Sodium Azide ( -

Deprotection: Demethylation using Boron Tribromide (

).

Figure 1: Synthetic pathway converting the indanone scaffold to the isoquinolinone lactam via ring expansion.

Step-by-Step Experimental Procedure

-

Ring Expansion (Schmidt Reaction):

-

Dissolve 7-methoxy-1-indanone (1.0 eq) in Polyphosphoric Acid (PPA).

-

Add Sodium Azide (

, 1.2 eq) portion-wise at 0°C (Caution: -

Heat to 50–60°C for 2–4 hours. The migration of the alkyl group (anti to the carbonyl) is favored, inserting the Nitrogen adjacent to the aromatic ring to form the isoquinolinone rather than the quinolinone.

-

Validation: Monitor by TLC.[2] The product is more polar than the starting ketone.

-

-

Demethylation:

-

Dissolve the intermediate (8-methoxy-3,4-dihydro-2H-isoquinolin-1-one) in anhydrous Dichloromethane (DCM).

-

Cool to -78°C under Nitrogen.

-

Add Boron Tribromide (

, 3.0 eq) dropwise. -

Allow to warm to room temperature overnight.

-

Quench with Methanol/Ice.

-

Purification: Recrystallize from Ethanol/Water to yield the target 8-hydroxy compound as an off-white solid.

-

Part 3: Analytical Characterization & Validation

To confirm the molecular weight and structure, researchers must triangulate data from Mass Spectrometry and NMR.

Mass Spectrometry (LC-MS)

-

Target Ion:

. -

Fragmentation Pattern:

-

Loss of

(18 Da) is minimal due to the phenolic nature. -

Loss of

(28 Da) from the lactam ring is a characteristic high-energy fragment.

-

Figure 2: Primary fragmentation logic for structural confirmation via MS/MS.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-

-

9.5 ppm (s, 1H): Phenolic -OH (Exchangeable with

- 7.8 ppm (br s, 1H): Lactam -NH.

- 7.3 ppm (t, 1H): Aromatic H-6 (Triplet due to coupling with H-5 and H-7).

- 6.7–6.8 ppm (d, 2H): Aromatic H-5 and H-7.

- 3.2 ppm (m, 2H): Methylene at C-3 (Adjacent to N).

- 2.8 ppm (t, 2H): Methylene at C-4 (Benzylic).

Part 4: Therapeutic Utility (PARP Inhibition)

The 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold is a validated pharmacophore for inhibiting PARP-1 and PARP-2 enzymes.

-

Mechanism: The lactam group (NH-C=O) mimics the amide of Nicotinamide (the natural substrate part of NAD+).

-

Binding Mode: The lactam NH acts as a Hydrogen Bond Donor to the backbone of Gly863 , while the Carbonyl Oxygen acts as an Acceptor from Ser904 in the PARP-1 catalytic pocket.

-

Role of 8-OH: The hydroxyl group at position 8 can form intramolecular hydrogen bonds or additional water-mediated contacts, altering solubility and metabolic stability compared to the unsubstituted analog.

References

-

PubChem. (2025). 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Compound Summary. National Library of Medicine. Available at: [Link]

-

Suto, M. J., et al. (1991).[1] Dihydroisoquinolinones: The design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase. Anti-Cancer Drug Design, 6(2), 107-117.

-

Kashdan, D. S., et al. (1982).[1] Synthesis of 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one. Journal of Organic Chemistry, 47, 2638.[1]

- Costantino, G., et al. (2005). Modeling of Poly(ADP-ribose)polymerase (PARP) Inhibitors. Journal of Medicinal Chemistry, 48(21), 6610-6619. (Validation of the isoquinolinone pharmacophore).

Sources

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one IUPAC name

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds and potent pharmacophores represents a cornerstone of modern medicinal chemistry. This guide focuses on 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one, a molecule of significant synthetic and therapeutic interest. It uniquely combines the structurally robust 3,4-dihydroisoquinolin-1-one core, a scaffold prevalent in numerous biologically active natural products, with the 8-hydroxyquinoline moiety, a powerful metal-chelating agent renowned for its broad-spectrum antimicrobial and anticancer properties.[1][2][3][4] This document provides a comprehensive overview of its chemical identity, proposes a robust synthetic pathway, outlines a rigorous analytical validation workflow, and discusses its profound therapeutic potential based on established structure-activity relationships.

The Strategic Importance of the 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Scaffold

The therapeutic potential of a small molecule is often dictated by its core structure. The title compound is a compelling fusion of two historically significant chemical motifs.

-

The 3,4-Dihydroisoquinolin-1(2H)-one Core: This heterocyclic system is recognized as a "privileged scaffold" in drug discovery.[2] Its rigid, defined three-dimensional structure is frequently found in natural products and serves as an ideal framework for presenting functional groups to biological targets.[2] Derivatives of this core have demonstrated a wide array of pharmacological activities, including antitumor, antimicrobial, antiviral, and antifungal properties.[2][5]

-

The 8-Hydroxyquinoline Moiety: Also known as oxine, 8-hydroxyquinoline is a classic bidentate chelating agent.[1][6] Its ability to sequester essential metal ions, such as iron, zinc, and copper, is the primary mechanism behind its potent antimicrobial and anticancer activities.[1][3] By depriving pathogenic microbes or cancer cells of these vital cofactors, it effectively disrupts critical enzymatic processes, leading to cell death.[1]

The logical hypothesis, therefore, is that the covalent linkage of these two motifs in 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one will yield a molecule with enhanced or novel biological activities, making it a prime candidate for drug development programs.

Chemical Identity and Physicochemical Properties

Accurate identification is the foundation of all subsequent research. The fundamental properties of the target compound are summarized below.

The definitive IUPAC name for this compound is 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one .[7]

Table 1: Compound Identifiers [7]

| Identifier | Value |

|---|---|

| IUPAC Name | 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one |

| CAS Number | 135329-20-3 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Canonical SMILES | C1CNC(=O)C2=C1C=CC=C2O |

| InChIKey | GXVQMSXDTPRITK-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [7]

| Property | Value | Rationale for Importance |

|---|---|---|

| XLogP3 | 1.4 | Predicts lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | 2 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

| Polar Surface Area | 49.3 Ų | Affects transport properties and blood-brain barrier penetration. |

Proposed Strategy for Chemical Synthesis

While this specific molecule may not be commercially available on a large scale, a robust and scalable synthesis can be designed based on established organometallic and rearrangement reactions. The Curtius rearrangement sequence, noted for its efficiency in producing related dihydroisoquinolinones, presents a highly logical approach.[8] The causality behind this choice lies in its tolerance of various functional groups and its progression through well-understood, high-yielding intermediates.

Experimental Protocol: Proposed Synthesis via Curtius Rearrangement

-

Step 1: Oxidation of Starting Material. Commercially available 7-hydroxy-indan-1-one is subjected to oxidation (e.g., using potassium permanganate or chromic acid under controlled conditions) to cleave the aliphatic ring and form 2-carboxy-3-hydroxyphenylacetic acid. The phenolic hydroxyl may require a protecting group (e.g., methyl or benzyl ether) prior to oxidation to prevent side reactions.

-

Step 2: Formation of Acyl Azide. The resulting di-acid is selectively converted at the more reactive phenylacetic acid position. First, it is converted to an acyl chloride using thionyl chloride (SOCl₂). The crude acyl chloride is then reacted with sodium azide (NaN₃) in an acetone/water mixture at low temperature (0-5 °C) to yield the corresponding acyl azide. This is a critical, potentially hazardous step that must be performed with appropriate safety precautions.

-

Step 3: Curtius Rearrangement and Cyclization. The acyl azide is not isolated but is subjected to thermal rearrangement in an inert, high-boiling solvent such as diphenyl ether. Upon heating, the acyl azide loses N₂ gas to form a highly reactive isocyanate intermediate. The in situ generated isocyanate undergoes an intramolecular cyclization onto the adjacent alkyl chain, followed by tautomerization, to form the desired 3,4-dihydro-2H-isoquinolin-1-one ring system.

-

Step 4: Deprotection (if necessary). If a protecting group was used for the phenolic hydroxyl, it is removed in the final step (e.g., using BBr₃ for a methyl ether or catalytic hydrogenation for a benzyl ether) to yield the final product, 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one.

-

Step 5: Purification. The final compound is purified using column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Caption: Proposed synthetic workflow for the target compound.

Analytical Validation Workflow

A self-validating protocol is essential to confirm the identity and purity of the synthesized molecule. This involves a multi-pronged approach combining spectroscopic and chromatographic techniques.

Protocol: Structural Confirmation and Purity Analysis

-

Mass Spectrometry (MS): The purified compound is analyzed by high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI). The primary validation is the observation of the [M+H]⁺ ion at a mass-to-charge ratio (m/z) corresponding to the calculated exact mass of C₉H₁₀NO₂⁺ (164.0657).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) should show distinct signals confirming the structure: aromatic protons on the benzene ring (with splitting patterns indicative of their positions relative to the hydroxyl group), two methylene (-CH₂-) groups in the aliphatic portion of the ring (appearing as triplets), and exchangeable protons for the N-H and O-H groups.

-

¹³C NMR: The carbon NMR will confirm the presence of 9 distinct carbon atoms, including signals for the carbonyl carbon (C=O) around 160-170 ppm, aromatic carbons, and two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (~3200 cm⁻¹), and the amide carbonyl C=O stretch (strong, ~1650 cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with a UV detector. The compound should appear as a single, sharp peak. A purity level of >95% is the standard for material intended for biological screening.

Caption: Standard analytical workflow for compound validation.

Postulated Biological Activity and Mechanism of Action

Based on its constituent parts, 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one is strongly predicted to possess significant antimicrobial and anticancer properties.

-

Anticipated Activity: The primary driver of its bioactivity is expected to be the 8-hydroxyquinoline moiety's ability to chelate essential metal ions. This mechanism has been proven effective in a vast number of related compounds.[1][3] The dihydroisoquinolinone core provides a stable, semi-rigid scaffold that can enhance cell permeability and may contribute to target specificity compared to 8-hydroxyquinoline alone.

-

Mechanism of Action: The compound is hypothesized to function as a pro-drug or active agent that, upon entering a pathogenic cell (bacterial, fungal, or cancerous), sequesters intracellular metal ions like Fe²⁺/Fe³⁺ or Zn²⁺. This chelation disrupts the function of metalloenzymes that are critical for processes such as cellular respiration, DNA replication, and oxidative stress management, ultimately leading to apoptosis or cell death.

Caption: Proposed metal chelation mechanism of action.

Conclusion and Future Outlook

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one stands out as a molecule of high potential, bridging the gap between a privileged medicinal scaffold and a proven bioactive pharmacophore. This guide has established its chemical identity, proposed a viable synthetic route, and outlined the necessary validation protocols. The logical next steps for any research program are clear: execute the proposed synthesis, rigorously confirm the structure and purity of the resulting compound, and initiate comprehensive in vitro screening against a diverse panel of bacterial, fungal, and cancer cell lines. The insights gained from these studies will be invaluable in validating the therapeutic hypotheses and advancing this promising scaffold toward preclinical development.

References

-

AERU - University of Hertfordshire. 8-hydroxyquinoline. Available at: [Link]

-

Wikipedia. 8-Hydroxyquinoline. Available at: [Link]

-

Lin, S. et al. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Available at: [Link]

-

PubChem. 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

-

Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

- Google Patents. US2561553A - Process for the manufacture of 8-hydroxy quinoline.

-

PubChem. 1(2H)-Isoquinolinone. Available at: [Link]

-

ChemBK. 1(2H)-Isoquinolinone, 3,4-dihydro-. Available at: [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

-

PubChem. 3,4-dihydroisoquinolin-1(2H)-one. Available at: [Link]

-

ResearchGate. (2002). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

ResearchGate. (2020). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Available at: [Link]

Sources

- 1. autechindustry.com [autechindustry.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 7. 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | C9H9NO2 | CID 53399164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Precision Synthesis of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The scaffold 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one (8-hydroxy-dihydroisocarbostyril) represents a privileged pharmacophore in medicinal chemistry, serving as a critical core for PARP inhibitors (poly(ADP-ribose) polymerase), potential anticancer agents, and as a stable metabolite standard for Ochratoxin A studies.[1]

This guide details a robust, scalable synthetic route designed for high regiochemical fidelity.[1] Unlike classical Bischler-Napieralski or Pictet-Spengler cyclizations—which often suffer from poor regioselectivity when electron-donating groups (like hydroxyls) are present at the ortho position—this protocol utilizes a homologation-cyclization strategy .[1] By starting with a pre-functionalized benzoic acid derivative, the 8-position oxygenation is locked in place before the heterocyclic ring is formed, guaranteeing structural integrity.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the "Reductive Cyclization" of a delta-cyano ester.[1] This approach simplifies the target into a commercially available benzoic acid derivative.[1]

Logic Flow:

-

Target: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.[1]

-

Disconnection 1 (Functional Group Interconversion): Reveal the phenol from a methyl ether (protection strategy).

-

Disconnection 2 (C-N Bond Formation): Break the lactam bond to reveal an amino-ester.

-

Disconnection 3 (Reductive Transformation): The amino group is derived from a nitrile.

-

Starting Material: 2-Methoxy-6-methylbenzoic acid.[1]

Figure 1: Retrosynthetic tree illustrating the "Homologation-Cyclization" strategy.

Detailed Synthetic Protocol

Stage 1: Precursor Activation & Bromination

Objective: Convert 2-methoxy-6-methylbenzoic acid into the reactive benzylic bromide.[1]

-

Esterification:

-

Radical Bromination (Wohl-Ziegler):

-

Reagents: Methyl 2-methoxy-6-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.[1]

-

Solvent: CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

-

Protocol: Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC for disappearance of starting material.

-

Critical Control: Do not overheat; benzylic bromides are thermally unstable.

-

Purification: Filter off succinimide. Flash chromatography (Hexane/EtOAc) to isolate Methyl 2-(bromomethyl)-6-methoxybenzoate.[1]

-

Stage 2: Cyanation (Homologation)

Objective: Extend the carbon chain to set up the ethylamine bridge.

-

Reagents: Methyl 2-(bromomethyl)-6-methoxybenzoate (1.0 eq), KCN or NaCN (1.2 eq).

-

Solvent: DMF/Water (4:1) or DMSO.

-

Protocol:

-

Dissolve bromide in solvent at 0°C.

-

Add cyanide salt slowly (exothermic).

-

Stir at Room Temperature (RT) for 2–4 hours.

-

-

Safety: Cyanide Hazard. Use bleach quench for all waste.[1]

-

Workup: Dilute with water, extract with Et₂O.[1] Wash organic layer with brine.[3][4]

-

Product: Methyl 2-(cyanomethyl)-6-methoxybenzoate.[1]

Stage 3: Reductive Cyclization (The Key Step)

Objective: Reduce the nitrile to a primary amine, which spontaneously attacks the adjacent ester to close the lactam ring.

-

Method A: Catalytic Hydrogenation (Cleanest)

-

Catalyst: Raney Nickel (active) or 10% Pd/C.

-

Conditions: H₂ (50 psi), MeOH or EtOH, catalytic NH₃ (to prevent secondary amine formation).

-

Temp: 50–60°C.

-

-

Method B: Chemical Reduction (Cobalt Boride)

-

Reagents: CoCl₂·6H₂O (2.0 eq), NaBH₄ (10.0 eq).

-

Solvent: MeOH.

-

Protocol: Add NaBH₄ portion-wise to the solution of nitrile and CoCl₂ at 0°C. The black precipitate (Cobalt Boride) catalyzes the reduction.

-

-

Mechanism: The nitrile reduces to

.[1] The amine lone pair attacks the methyl ester carbonyl, displacing methanol and forming the 6-membered lactam.[1] -

Product: 8-Methoxy-3,4-dihydro-2H-isoquinolin-1-one.

Stage 4: Demethylation

Objective: Reveal the free phenol at the 8-position.[1]

-

Reagent: Boron Tribromide (BBr₃), 1.0 M in CH₂Cl₂.

-

Protocol:

-

Dissolve the methoxy lactam in anhydrous CH₂Cl₂ under Argon at -78°C.

-

Add BBr₃ (3.0–4.0 eq) dropwise. (Excess is needed due to coordination with the lactam nitrogen/oxygen).

-

Warm to 0°C and stir for 2–4 hours.

-

Quench: Cool back to -78°C. Add MeOH dropwise (vigorous reaction!).

-

Workup: Partition between EtOAc and water. The product may precipitate or require extraction.

-

-

Purification: Recrystallization from MeOH/EtOAc or HPLC.

Data Summary & Characterization

| Parameter | Specification | Notes |

| Molecular Formula | C₉H₉NO₂ | MW: 163.17 g/mol |

| Appearance | Off-white to beige solid | Phenols oxidize slightly upon air exposure.[1] |

| ¹H NMR (DMSO-d₆) | δ 10.8 (s, 1H, OH), 7.8 (br s, 1H, NH), 7.3 (t, 1H), 6.8 (d, 1H), 6.7 (d, 1H), 3.2 (m, 2H), 2.8 (t, 2H).[1] | Distinctive exchangeable OH/NH protons. |

| Mass Spec (ESI) | [M+H]⁺ = 164.2 | Positive mode. |

| Key IR Bands | ~1660 cm⁻¹ (Amide C=O), ~3200-3400 cm⁻¹ (OH/NH stretch). | Lactam carbonyl is lower freq than ester. |

Mechanistic Workflow (Graphviz)

Figure 2: Mechanistic flow from the nitrile intermediate to the final 8-hydroxy product.

Troubleshooting & Optimization

-

Issue: Poor Cyclization Yield.

-

Cause: Formation of secondary amines (dimerization) during nitrile reduction.

-

Solution: Perform hydrogenation in dilute solution and add ammonia or acetic anhydride (if N-protection is acceptable) to suppress side reactions. High pressure (50 psi) favors the primary amine.

-

-

Issue: Incomplete Demethylation.

-

Cause: BBr₃ complexation with the lactam amide.

-

Solution: Use at least 4 equivalents of BBr₃.[5] Refluxing in 48% HBr is an alternative but may cause hydrolysis of the lactam ring if not monitored.

-

-

Issue: Regioisomer Contamination.

References

-

Reductive Cyclization of 2-Cyanomethyl-benzoates: Woon, E. C., et al. "Reductive Cyclization of 2-Cyanomethyl-3-nitrobenzoates."[1][6] Letters in Organic Chemistry, vol. 3, no. 8, 2006.[1][6] Link

-

Demethylation Protocols: McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide."[1][5] Tetrahedron, vol. 24, 1968, pp. 2289-2292.[1] Link

-

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones: Wang, X., et al. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity."[1][2] RSC Advances, 2023.[1] Link

-

General Isoquinolinone Reviews: "Synthesis of 3,4-dihydroisoquinolines." Organic Chemistry Portal. Link

Sources

- 1. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Derivatives and Analogs as Potent PARP Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This technical guide provides a comprehensive overview of a specific, highly promising subclass: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives and their analogs. We will delve into the rationale behind their design, key synthetic strategies, detailed protocols for their biological evaluation as Poly(ADP-ribose) polymerase (PARP) inhibitors, and a thorough analysis of their structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics in oncology and other disease areas where PARP inhibition is a validated strategy.

Introduction: The Rationale for Targeting PARP with the 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical players in the cellular response to DNA damage.[1] They are integral to the base excision repair (BER) pathway, which addresses single-strand breaks (SSBs) in DNA.[2] In the context of cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[3] The concept of "synthetic lethality," where the simultaneous loss of two DNA repair pathways is catastrophic for the cell, underpins the success of PARP inhibitors.[3]

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors.[4][5] Its rigid, bicyclic structure provides a solid foundation for the precise positioning of functional groups within the PARP active site. The lactam moiety is a key feature, often involved in crucial hydrogen bonding interactions.

This guide specifically focuses on derivatives bearing an 8-hydroxy group. The rationale for this substitution is twofold:

-

Enhanced Binding Interactions: The hydroxyl group at the 8-position can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with amino acid residues in the PARP active site. This can lead to increased potency and selectivity.

-

Modulation of Physicochemical Properties: The introduction of a polar hydroxyl group can influence the solubility, metabolic stability, and overall pharmacokinetic profile of the molecule, which are critical parameters in drug development.

This guide will provide the necessary technical details to empower researchers to explore this promising chemical space.

Synthetic Strategies: Accessing the 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one Core

The synthesis of the 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one core and its derivatives can be approached through several strategic disconnections. The choice of a particular route will depend on the desired substitution pattern and the availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target scaffold is outlined below. The primary disconnection involves the lactam ring, leading back to a substituted 2-phenylethylamine derivative.

Caption: Retrosynthetic analysis of the target scaffold.

Key Synthetic Reactions

A common strategy for constructing the dihydroisoquinoline core involves the cyclization of a substituted phenethylamine.[6]

-

The Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride.

-

The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure. This method is particularly useful for introducing substituents at the C1 position.

For the synthesis of 8-hydroxy derivatives, the starting material would be a suitably substituted 2-(3-hydroxyphenyl)ethylamine. The hydroxyl group may require protection during the cyclization step to prevent unwanted side reactions.

A highly efficient method for the synthesis of 4-carboxy-3,4-dihydroisoquinolin-1(2H)-ones is the Castagnoli-Cushman reaction.[7][8] This three-component reaction involves a homophthalic anhydride, an aldehyde, and an amine. This approach is particularly advantageous for creating a diverse library of analogs with substitutions at the N2, C3, and C4 positions. For the synthesis of the core with an 8-hydroxy group, a 3-hydroxyhomophthalic anhydride would be the required starting material.

Functionalization at the 8-Position

Introducing the 8-hydroxy group can be achieved either by starting with a pre-functionalized aromatic ring or by functionalizing the isoquinolinone core at a later stage.

-

Directed Ortho-Metalation: Starting with a suitable precursor, directed ortho-metalation can be used to introduce a functional group at the 8-position, which can then be converted to a hydroxyl group. For example, an 8-fluoro-3,4-dihydroisoquinoline can be synthesized and the fluorine can be subsequently displaced.[9][10]

-

Demethylation: A common strategy is to start with an 8-methoxy-substituted precursor and perform a demethylation in the final steps of the synthesis using reagents such as boron tribromide (BBr₃).

Biological Evaluation: Assessing PARP Inhibitory Activity

The evaluation of novel 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives as PARP inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro PARP1 Inhibition Assay

The primary assessment of a compound's activity is through a direct enzymatic assay to determine its IC₅₀ value against PARP1.

This protocol is based on the detection of poly(ADP-ribosyl)ation (PARylation) of a biotinylated histone substrate.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Prepare a serial dilution of the test compound in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA).

-

Prepare solutions of recombinant human PARP1 enzyme, biotinylated histone H1, and NAD⁺ in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations.

-

Add the PARP1 enzyme and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of biotinylated histone H1 and NAD⁺.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding a solution of streptavidin-coated donor beads and acceptor beads.

-

Incubate in the dark for 60 minutes at room temperature.

-

Read the plate on a suitable plate reader (e.g., AlphaScreen®).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assays

Cell-based assays are crucial for determining the cellular potency of the compounds and for confirming their mechanism of action.

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

-

Cell Culture:

-

Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in a 6-well plate and allow the cells to adhere overnight.

-

-

Compound Treatment and DNA Damage Induction:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce DNA damage by treating the cells with a DNA alkylating agent (e.g., 10 mM H₂O₂) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Probe the membrane with a primary antibody against poly(ADP-ribose) (PAR).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

These assays determine the cytotoxic or cytostatic effects of the compounds, particularly in cancer cell lines with and without HR deficiencies to assess synthetic lethality.

-

Cell Seeding:

-

Seed cancer cells (e.g., a BRCA-proficient and a BRCA-deficient cell line) in a 96-well plate at a predetermined optimal density.

-

-

Compound Treatment:

-

After 24 hours, treat the cells with a serial dilution of the test compound.

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to solubilize the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

-

Structure-Activity Relationship (SAR) and Mechanistic Insights

The systematic modification of the 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold allows for the elucidation of its structure-activity relationship.

The Role of the 8-Hydroxy Group

As hypothesized, the 8-hydroxy group is expected to play a significant role in PARP1 inhibition. Molecular modeling studies of related 8-hydroxy-quinoline inhibitors of other kinases have shown that this moiety can form key hydrogen bonds with residues in the ATP-binding pocket, such as Asp and Lys.[11] In the context of PARP1, the 8-hydroxy group could potentially interact with key residues like Gly863, Ser904, or Tyr907 in the nicotinamide binding pocket.

Caption: Key positions for SAR exploration on the core scaffold.

SAR at Other Positions

-

Position 2 (N-substitution): Small alkyl or aryl substituents on the nitrogen atom can influence the compound's lipophilicity and cellular permeability.

-

Position 3: Substituents at this position can be varied to probe different regions of the PARP active site.

-

Position 4: A carboxamide group at this position has been shown to be crucial for potent PARP inhibition, as it can mimic the nicotinamide moiety of NAD⁺ and form key hydrogen bonds with the enzyme.

-

Aromatic Ring Substitutions: Further substitutions on the benzene ring can fine-tune the electronic properties and steric bulk of the inhibitor.

Mechanism of PARP Inhibition

The primary mechanism of action for these compounds is competitive inhibition of PARP1 at the NAD⁺ binding site. By occupying this site, the inhibitors prevent the transfer of ADP-ribose units to target proteins, thereby halting the DNA repair process.[4]

A crucial aspect of PARP inhibitor activity is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA.[12] This creates a physical obstruction to DNA replication and repair, leading to the formation of cytotoxic double-strand breaks, particularly in HR-deficient cells. The extent of PARP trapping can vary between different inhibitor scaffolds and is an important parameter to consider during drug development.

Data Summary and Future Directions

The following table summarizes hypothetical data for a series of 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one derivatives to illustrate the potential for optimization.

| Compound | R1 | R2 | R3 | PARP1 IC₅₀ (nM) | Cell Viability GI₅₀ (MDA-MB-436, nM) |

| 1a | H | H | CONH₂ | 50 | 150 |

| 1b | CH₃ | H | CONH₂ | 35 | 110 |

| 1c | H | Ph | CONH₂ | 20 | 75 |

| 1d | H | H | CONH-cPr | 15 | 50 |

Future Directions:

-

Optimization of the 4-carboxamide moiety: Exploring a wider range of amide substituents to enhance interactions within the nicotinamide binding pocket.

-

Introduction of chirality: The synthesis of enantiomerically pure derivatives, particularly at the C3 and C4 positions, could lead to improved potency and selectivity.

-

In vivo evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of analogs: Investigating related heterocyclic scaffolds, such as those incorporating additional heteroatoms, could lead to the discovery of novel PARP inhibitors with unique properties.

Conclusion

The 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one scaffold represents a highly promising starting point for the development of novel and potent PARP inhibitors. Its synthetic tractability, coupled with the potential for multi-point optimization, makes it an attractive core for medicinal chemists. This guide has provided a comprehensive overview of the key aspects of the design, synthesis, and evaluation of these compounds. By leveraging the information and protocols presented herein, researchers can accelerate their efforts to discover next-generation PARP inhibitors for the treatment of cancer and other diseases.

References

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

-

3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

-

Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

-

Recent Advances in Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one. ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

-

PARP1: Structural Insights and Pharmacological Targets for Inhibition. PMC - NIH. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. [Link]

- Isoquinolinone derivatives as parp inhibitors.

-

Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. PubMed. [Link]

-

(a) The crystal structure of the PARP-1 complex (green) superimposed... ResearchGate. [Link]

-

Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. PubMed. [Link]

-

X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. [Link]

-

Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. PubMed. [Link]

-

Interactions of PARP1 Inhibitors with PARP1-Nucleosome Complexes. MDPI. [Link]

-

Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. NIH. [Link]

-

PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. MDPI. [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. [Link]

-

Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3- c ]isoquinolin-5(4 H )-ones. ResearchGate. [Link]

-

Structure activity model of PARP-1 inhibitors derived from the... ResearchGate. [Link]

-

Investigation of the Complexes Formed between PARP1 Inhibitors and PARP1 G-Quadruplex at the Gene Promoter Region. PMC - PubMed Central. [Link]

-

PARP-1 inhibition influences the oxidative stress response of the human lens. PMC. [Link]

-

Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central. [Link]

-

Structure-activity relationships in vitro. ResearchGate. [Link]

Sources

- 1. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2002090334A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents [patents.google.com]

- 5. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

13C NMR Data Guide: 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

This guide details the 13C NMR characterization of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (also known as 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one), a critical scaffold in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.

Executive Summary & Structural Context

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS: 135329-20-3) is a bicyclic lactam characterized by a fused benzene ring bearing a hydroxyl group at the peri position (C8) relative to the carbonyl. This structural motif creates a potential intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen, influencing both chemical reactivity and spectral properties.

Core Chemical Identity

-

IUPAC Name: 8-hydroxy-3,4-dihydro-2H-isoquinolin-1-one[1][2][3]

-

Molecular Formula: C

H -

Molecular Weight: 163.17 g/mol

-

Key Functional Groups: Secondary Amide (Lactam), Phenol, Saturated Ethylene Bridge.

13C NMR Spectral Data

The following data presents the carbon chemical shifts (

Data Table: Chemical Shifts and Assignments

| Carbon Position | Type | Assignment Notes | |

| C1 | 165.3 - 167.0 | C=O | Lactam Carbonyl . Significantly upfield from ketone analogs (e.g., 8-hydroxy-1-tetralone |

| C8 | 158.0 - 160.5 | C | Ipso Phenolic Carbon . Deshielded by the directly attached oxygen. |

| C4a | 139.5 - 141.0 | C | Bridgehead . Junction adjacent to the aliphatic ring; shifts vary with solvent H-bonding. |

| C6 | 133.0 - 134.5 | CH | Aromatic methine (meta to OH). |

| C8a | 115.0 - 117.0 | C | Bridgehead . Junction adjacent to the carbonyl; shielded by ortho-like resonance from the amide N. |

| C5 | 118.0 - 120.0 | CH | Aromatic methine. |

| C7 | 114.0 - 116.0 | CH | Aromatic methine (ortho to OH). Shielded by oxygen lone pair donation. |

| C3 | 38.5 - 40.0 | CH | Methylene adjacent to N . Often obscured by DMSO solvent peak (~39.5 ppm). |

| C4 | 27.5 - 29.0 | CH | Benzylic Methylene . Typical range for tetralin/isoquinoline systems. |

Note on Solvent Effects: In CDCl

, the C1 carbonyl signal may shift downfield slightly (169 ppm) if the intramolecular H-bond is stabilized in the non-polar medium. However, DMSO- is the standard solvent for characterization due to poor solubility in chloroform.

Technical Analysis & Interpretation

The "Amide vs. Ketone" Diagnostic

The most critical diagnostic feature is the C1 signal. In the synthetic precursor, 8-hydroxy-1-tetralone , the C1 ketone appears near 197-202 ppm . Upon conversion to the isoquinolin-1-one (via Schmidt rearrangement or similar), this signal shifts upfield to the 165-167 ppm range. This ~30 ppm shift confirms the formation of the lactam ring.

The C8-Hydroxyl Effect

The C8 position is heavily deshielded (~160 ppm) due to the electronegative oxygen. In the 8-methoxy analog, this carbon appears at a similar shift, but the spectrum would contain an additional methoxy signal at ~55-56 ppm. The absence of a signal in the 50-60 ppm region confirms the free phenol (or distinct lack of O-alkylation).

Intramolecular Hydrogen Bonding

The 8-hydroxy group can form a stable 6-membered hydrogen-bonded ring with the C1 carbonyl oxygen. This interaction:

-

Deshields the phenolic proton (visible in

H NMR > 10 ppm). -

Slightly shields the C1 carbonyl carbon compared to non-H-bonded isomers (e.g., 6-hydroxy isomer) by increasing the single-bond character of the C=O bond.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducible high-quality data, follow this standard operating procedure (SOP).

Reagents & Equipment[1][4][5][6][7]

-

Compound: >5 mg of purified 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one.

-

Solvent: 0.6 mL DMSO-

(99.9% D) + 0.03% TMS (v/v). -

Instrument: 400 MHz or higher NMR Spectrometer (giving 100 MHz for

C).

Step-by-Step Workflow

-

Dissolution: Weigh 10-20 mg of the solid into a clean vial. Add 0.6 mL DMSO-

. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug into the NMR tube. -

Acquisition Parameters (

C):-

Pulse Sequence: Proton-decoupled (e.g., zgpg30 on Bruker).

-

Scans (NS): Minimum 1024 scans (due to low sensitivity of quaternary carbons).

-

Relaxation Delay (D1): 2.0 seconds (ensure relaxation of C1 and C8 quaternary carbons).

-

Spectral Width: 0 - 220 ppm.

-

-

Processing:

-

Apply exponential multiplication (LB = 1.0 - 3.0 Hz) to improve signal-to-noise.

-

Reference the center of the DMSO septet to 39.52 ppm .

-

Synthesis & Verification Pathway (Graphviz)

The following diagram illustrates the logical flow for synthesizing and verifying the structure, highlighting the key spectral checkpoints.

Caption: Structural verification workflow tracking the diagnostic shift of the carbonyl carbon during ring expansion.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53399164, 8-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

-

Larsen, R. D., et al. (1991). Efficient Synthesis of 3,4-Dihydroisoquinolines.[4] Journal of Organic Chemistry.[4] (Contextual reference for dihydroisoquinoline synthesis methods).

- Google Patents (2022).US11396495B2 - Amine compound for inhibiting SSAO/VAP-1. (Contains spectral data for 6-fluoro-8-hydroxy derivatives used for analog comparison).

Sources

- 1. US20170348313A1 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 2. US10709709B2 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 3. US10709709B2 - Substituted carbonucleoside derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Technical Guide: Mass Spectrometry Characterization of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Executive Summary & Molecular Profile

8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (8-OH-DHIQ) represents a critical pharmacophore in medicinal chemistry, serving as a core scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and a potential Phase I metabolite of isoquinoline-based alkaloids. Its structural uniqueness lies in the peri-positioning of the hydroxyl group (C8) relative to the lactam carbonyl (C1), creating a strong intramolecular hydrogen bond that influences ionization efficiency and fragmentation kinetics.

This guide provides a definitive protocol for the structural elucidation of 8-OH-DHIQ using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses the specific challenge of differentiating this isomer from its regioisomers (e.g., 5-hydroxy or 6-hydroxy variants) through collision-induced dissociation (CID) pathways.

Physicochemical Baseline

| Property | Value | Context for MS Analysis |

| Formula | C | Base for isotopic pattern calculation. |

| Exact Mass | 163.0633 Da | Monoisotopic mass (neutral). |

| [M+H] | 164.0711 m/z | Target precursor ion in ESI(+). |

| DBE | 6.0 | Double Bond Equivalents (rings + pi bonds). |

| pKa (OH) | ~9.8 | Phenolic nature; requires pH control in LC. |

| LogP | ~1.2 | Moderately polar; retains well on C18. |

Instrumentation & Experimental Configuration

To achieve reproducible fragmentation and separation from isomers, the following configuration is recommended. This setup prioritizes sensitivity for the protonated amide species.

Chromatographic Conditions (UHPLC)

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Rationale: The dihydroisoquinolinone core is hydrophobic enough for C18 retention, but the hydroxyl group adds polarity. A sub-2-micron particle size ensures resolution from positional isomers.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale: Acidic pH is non-negotiable to protonate the lactam nitrogen/oxygen for ESI+ sensitivity.

-

-

Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Q-TOF / Orbitrap)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile OH group).

-

Collision Energy (CE): Stepped ramp (10, 20, 40 eV).

-

Rationale: A ramp is required because the lactam ring is stable; low energy yields only water loss, while high energy is needed to break the heterocyclic core.

-

Mechanistic Fragmentation Pathways

The fragmentation of 8-OH-DHIQ is governed by the stability of the bicyclic system and the lability of the lactam ring. The [M+H]

Pathway A: Neutral Loss of Water (m/z 164 → 146)

Unlike simple phenols, the 8-OH group is positioned peri to the carbonyl. Under CID, proton transfer from the protonated carbonyl to the hydroxyl group facilitates the elimination of H

-

Mechanism: Intramolecular proton transfer

C-O bond cleavage. -

Diagnostic Value: High intensity in 8-OH isomer due to proximity effects; lower in 5-OH or 6-OH isomers.

Pathway B: Lactam Ring Contraction (Loss of CO, m/z 164 → 136)

A characteristic cleavage for cyclic amides (lactams).

-

Mechanism: Homolytic cleavage alpha to the carbonyl followed by CO expulsion (28 Da).

-

Result: Formation of a resonance-stabilized iminium ion (m/z 136).

Pathway C: Retro-Diels-Alder (RDA) Cleavage

The "dihydro" portion (C3-C4 bond) is susceptible to RDA-type mechanisms, often leading to the loss of ethylene (C

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways derived from the protonated precursor.

Figure 1: Competing fragmentation pathways for 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one under ESI-CID conditions.

Isomeric Differentiation Strategy

Distinguishing the 8-hydroxy isomer from the 5-, 6-, or 7-hydroxy isomers is the primary analytical challenge.

| Feature | 8-Hydroxy Isomer (Target) | 5/6/7-Hydroxy Isomers | Mechanism |

| Retention Time | Slightly Later | Earlier | Intramolecular H-bond (8-OH to C=O) masks polarity, increasing lipophilicity compared to exposed OH groups in other isomers. |

| Water Loss (m/z 146) | Dominant at low CE | Weak / Absent | The peri effect facilitates direct proton transfer. Distant OH groups require higher energy ring deformations to lose water. |

| Alkali Adducts | [M+Na] | [M+H] | The 8-OH/C=O chelation site effectively binds Na+. |

Self-Validating Check: If your spectrum shows m/z 164 as the base peak with minimal fragmentation at 20eV, but a distinct m/z 146 appears immediately upon ramping energy, you likely have the 8-OH isomer. If m/z 146 is absent until high energies, suspect the 6-OH or 7-OH isomer.

Standard Operating Procedure (SOP)

Workflow Diagram

Figure 2: Analytical workflow from sample preparation to data extraction.[5][6][7][8][9]

Step-by-Step Protocol

-

Sample Preparation:

-

Dissolve 1 mg of analyte in 1 mL Methanol (Stock: 1 mg/mL).

-

Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid) for direct infusion or LC injection.

-

Note: Avoid basic solvents (e.g., Ammonium Hydroxide) as they will deprotonate the phenol (forming [M-H]-), suppressing the desired positive mode fragmentation.

-

-

System Equilibration:

-

Flush the C18 column with 95% Mobile Phase B for 5 minutes to remove lipophilic contaminants.

-

Equilibrate at initial conditions (5% B) for 3 minutes.

-

-

Data Acquisition:

-

Set MS mode to "Targeted MS/MS" or "Data Dependent Acquisition" (DDA).

-

Include m/z 164.0711 in the inclusion list with an isolation window of 1.0 Da.

-

Acquire data for 10 minutes.

-

-

Data Processing:

-

Extract Ion Chromatogram (EIC) for m/z 164.0711.

-

Integrate the peak and extract the associated MS2 spectrum.

-

Verify the presence of daughter ions m/z 146.06 (Loss of H

O) and m/z 136.07 (Loss of CO).

-

References

-

Gu, H., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Royal Society of Chemistry Advances. Link

-

Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products."[2][3] Natural Product Reports. Link

-

Kanamori, T., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology. Link

-

Awuah, E., & Capretta, A. (2010).[10] "Strategies for the Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones." Journal of Organic Chemistry. Link

-

NIST Mass Spectrometry Data Center. "Isoquinoline, 1,2,3,4-tetrahydro-." (General fragmentation rules for tetrahydroisoquinolines). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differentiation of hydroxyproline isomers and isobars in peptides by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Investigation of 8-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one in Alzheimer's Disease Research

I. Introduction: A Privileged Scaffold with Therapeutic Potential in Alzheimer's Disease

The quest for effective Alzheimer's disease (AD) therapeutics has shifted towards multi-target-directed ligands, compounds capable of modulating several key pathophysiological cascades. The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in natural products and synthetic compounds with a wide array of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] Its structural rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutic agents.